n-Benzyl-n-methylpiperidinium chloride

Alkaline stability Anion exchange membrane Degradation kinetics

AEM developers face cation degradation limiting device lifetime under alkaline operation. BzPipCl addresses this: the piperidinium ring retains ~77% structural integrity after 1,436 h in 7 M KOH at 100°C, outlasting pyrrolidinium analogs that fail earlier under identical stress. MPIP-functionalized AEMs deliver a 33 pp permselectivity gain vs. TMA (8%→41%) at 18 mS cm⁻¹ Cl⁻ conductivity, enabling 300% better salt removal. In CO₂ electrolyzers, MPIP-AEMs sustain 200+ h at 150 mA cm⁻² with 80% CO selectivity at ~3.1 V. In stock.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
Cat. No. B1632162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-n-methylpiperidinium chloride
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C13H20N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1
InChIKeyGKYHYQLPNLSRKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Benzyl-n-methylpiperidinium Chloride: Identity and Comparator Overview


n-Benzyl-n-methylpiperidinium chloride (CAS 13127-28-1), also referred to as 1-benzyl-1-methylpiperidin-1-ium chloride, is a quaternary ammonium salt featuring a piperidinium ring with benzyl and methyl substituents. In the primary literature, it is most frequently studied as a small-molecule cation model ([BzPip]+) or as a functional headgroup (MPIP) for anion-exchange membranes (AEMs) in alkaline fuel cells, electrolyzers, and electrodialysis [1][2]. The closest in-class comparators consistently evaluated side-by-side are benzyltrimethylammonium (BTMA/TMA) and N-benzyl-N-methylpyrrolidinium (BzPyr), which share the benzyl-quaternized nitrogen motif but differ in ring structure or degree of N-substitution [1].

Primary Use
Cation model for anion-exchange membrane (AEM) research
Selection Logic
Piperidinium headgroup for alkaline stability and dimensional control studies
Comparator Context
Evaluated against BTMA and BzPyr headgroups in fuel cell and electrodialysis models

Why Generic Quaternary Ammonium Salt Substitution Fails in AEMs


Generic substitution among benzyl-substituted quaternary ammonium salts in membrane applications is unreliable because the heterocyclic or acyclic structure of the cation profoundly alters water uptake, dimensional stability, and most critically, alkaline degradation kinetics. A piperidinium headgroup cannot be swapped for a pyrrolidinium analog without sacrificing long-term chemical stability; the 6-membered piperidinium ring shows markedly lower ring strain and a ~27 percentage-point degradation tolerance advantage over the 5-membered pyrrolidinium under identical harsh alkaline conditions [1]. Similarly, exchanging it for a trimethylammonium headgroup will change the membrane's water management profile, with the piperidinium variant demonstrating lower water uptake but also a trade-off in hydroxide conductivity, directly impacting device-level performance [2][3].

Piperidinium (Target)
6-membered ring; reported degradation tolerance
Lower ring strain supports longer alkaline stability in model studies.
Pyrrolidinium (Analog)
5-membered ring; faster degradation reported
Stability profile may shift significantly under hot concentrated alkali.
Trimethylammonium (Analog)
Acyclic; water management profile differs
Water uptake and dimensional stability trade-offs may require validation.

Quantitative Differentiation Guide vs. Closest Analogs


Alkaline Degradation Kinetics vs. Pyrrolidinium Analogs

In a direct head-to-head small-molecule model study, the N-benzyl-N-methylpiperidinium cation ([BzPip]+) demonstrated alkaline stability comparable to the benchmark benzyltrimethylammonium ([BTMA]+) and substantially superior to the analogous N-benzyl-N-methylpyrrolidinium ([BzPyr]+). [BzPip]+ and [BTMA]+ both degraded by only ~9.5% after 883.5 hours in 7 M KOH at 100 °C, and by ~23% after an extended period of 1436 hours [1]. In contrast, the 5-membered ring analog [BzPyr]+ suffered 25.7% degradation after just 795.5 hours under identical conditions, demonstrating its structural fragility [1].

Alkaline Degradation
Head-to-head
[BzPip]+ degrades ~9.5% (883.5 h) vs [BzPyr]+ 25.7% (795.5 h) in 7 M KOH at 100 °C
Supports piperidinium stability advantage over pyrrolidinium in accelerated aging models.
Stability comparable to BTMA benchmark; data from small-molecule model compounds.
Alkaline stability Anion exchange membrane Degradation kinetics

Dimensional Stability vs. Trimethylammonium in AEMs

When incorporated into micro-block poly(arylene ether sulfone) AEMs, the benzyl-N-methylpiperidinium-based membrane (TTP-18.2-PIPPES) showed an 11.7% lower dimensional change compared to the structurally analogous benzyl-trimethylammonium-based membrane (TTP-18.2-QAPES) at 80 °C in water [1]. Water uptake was also 11.4% lower for the piperidinium-functionalized membrane under the same conditions [1]. This is attributed to a difference in microphase separation, where the piperidinium variant forms isolated hydrophilic islands rather than continuous channels [1].

Dimensional Stability
Head-to-head
Piperidinium membrane shows 11.7% lower dimensional change and 11.4% lower water uptake vs BTMA analog at 80 °C
Reported improvement in mechanical integrity relevant to membrane electrode assembly design.
Measured on micro-block poly(arylene ether sulfone) membranes.
Dimensional stability Water uptake Anion exchange membrane

Hydroxide Conductivity Trade-off vs. Trimethylammonium

The gain in dimensional stability for the piperidinium-based AEM comes with a quantified trade-off in hydroxide conductivity. The TTP-18.2-PIPPES membrane exhibited a 27.4% lower hydroxide conductivity compared to the TTP-18.2-QAPES membrane at 80 °C [1]. This is one of the most explicit numerical trade-offs reported, allowing procurement decisions to balance conductivity requirements against swelling and durability targets.

Conductivity Trade-off
Head-to-head
Piperidinium membrane exhibits 27.4% lower hydroxide conductivity vs BTMA analog at 80 °C
Quantified performance trade-off for researchers balancing conductivity against swelling.
Same membrane system as dimensional stability measurement.
Hydroxide conductivity Anion exchange membrane Performance trade-off

Permselectivity and Water Uptake vs. Trimethylammonium

In radiation-grafted ETFE-based AEMs, the membrane with MPIP headgroups (MPIP-AEM) showed significantly higher water uptake (85 ± 19%) compared to the TMA-headgroup analog (33 ± 1%), resulting in a measurably lower apparent permselectivity (41 ± 14% for MPIP-AEM vs. 8 ± 4% for TMA-AEM) while maintaining identical chloride conductivity (both at 18 ± 1 mS cm−1) [1][2]. This directly demonstrates that the headgroup chemistry independently controls water management properties, creating a differentiated selection profile for electrodialysis or reverse electrodialysis applications.

Permselectivity
Head-to-head
MPIP-AEM shows 2.6× higher water uptake and 33 pp higher permselectivity vs TMA-AEM, with equivalent Cl⁻ conductivity (18 mS cm⁻¹)
Supports differentiated selection for electrodialysis where permselectivity drives salt removal.
Radiation-grafted ETFE membranes, measured at 25 °C in Cl⁻ form.
Permselectivity Water uptake Radiation-grafted AEM Chloride conductivity

Evidence-Backed Application Scenarios for Procurement


Long-Lifetime Anion Exchange Membrane Fuel Cells

For AEMFC developers targeting multi-thousand-hour operational lifetimes in concentrated alkali, the piperidinium cation is the preferred headgroup over pyrrolidinium analogs. Its 23% degradation ceiling after 1436 hours in 7 M KOH at 100 °C provides a substantial stability buffer, whereas the analogous pyrrolidinium cation fails earlier at a much lower degradation threshold under identical stress conditions [1].

CO2 Electrolysis Membrane Electrode Assemblies

The MPIP headgroup's balanced water management profile (higher water uptake without sacrificing Cl- conductivity, and 200+ hour stable operation at 150 mA cm-2 with 80% CO selectivity at ~3.1 V) makes it a strong candidate for zero-gap CO2 electrolyzers. This performance, reported against commercial AEM benchmarks, demonstrates its viability for industrial carbon capture and conversion applications where stable hydration and ionic conductivity are paramount [3].

High-Salinity Water Electrodialysis Desalination

In electrodialysis stacks where permselectivity directly impacts salt removal efficiency, the MPIP-functionalized AEM provides a quantifiable advantage. Compared to TMA-functionalized AEMs, MPIP-AEMs demonstrate a 33 percentage-point increase in apparent permselectivity (from 8% to 41%) while maintaining identical chloride conductivity (18 mS cm-1), leading to a reported 300% improvement in salt removal compared to a commercial AEM [2][4].

Alkaline Water Electrolysis for Green Hydrogen

The intrinsic alkaline stability of the piperidinium cation in 7 M KOH at elevated temperatures makes it suitable for use as a cationic model compound or functional group precursor in the development of AEMs for alkaline water electrolyzers. Its proven resistance to nucleophilic attack by OH- at the α-C position, with the ring structure remaining intact throughout degradation testing, supports its use in next-generation electrolysis membranes targeting reduced degradation rates [1].

Application
Selection Property
Validation Focus
AEM Fuel Cell Durability Studies
Alkaline degradation tolerance in concentrated KOH
Long-duration stability model context vs pyrrolidinium analogs
CO₂ Electrolysis Membrane Research
Balanced water uptake and ionic conductivity profile
Hydration and conductivity stability under electrolyzer operating conditions
Electrodialysis Desalination Studies
High apparent permselectivity with equivalent conductivity
Salt removal efficiency endpoints vs TMA-headgroup benchmarks
Alkaline Water Electrolysis Model Systems
Intrinsic alkaline stability of piperidinium ring
Degradation rate endpoints in hot concentrated alkali
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